molecular formula C30H39N9O8 B034989 N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide CAS No. 102604-64-8

N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide

Cat. No. B034989
M. Wt: 653.7 g/mol
InChI Key: BRYYHCYDDZMVNH-GAVSWZITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide is a complex chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields such as medicine, biochemistry, and biotechnology.

Mechanism Of Action

The mechanism of action of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide involves the covalent modification of proteins. The compound selectively reacts with lysine residues on proteins, forming a covalent bond between the protein and the compound. This covalent modification can be used to identify protein-protein interactions and study protein function.

Biochemical And Physiological Effects

The biochemical and physiological effects of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide depend on the protein that it is interacting with. The compound can affect the function of the protein by altering its structure or interfering with its interactions with other proteins. This can have downstream effects on various cellular processes, including signaling pathways, gene expression, and metabolism.

Advantages And Limitations For Lab Experiments

One of the primary advantages of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide is its selectivity for lysine residues on proteins. This allows for the specific labeling of proteins and identification of their interaction partners. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its use.

Future Directions

There are several future directions for the use of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide. One direction is the development of new chemical probes that can selectively label other amino acid residues on proteins. Another direction is the application of this compound in drug discovery, where it can be used to identify novel targets for drug development. Finally, the use of this compound in clinical research may lead to the development of new diagnostic and therapeutic tools for various diseases.
Conclusion:
N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide is a complex chemical compound that has multiple applications in scientific research. Its selectivity for lysine residues on proteins makes it a powerful tool for studying protein-protein interactions and protein function. While there are some limitations to its use, the future directions for this compound are promising and may lead to new discoveries in various fields.

Synthesis Methods

The synthesis of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide involves a series of chemical reactions. The starting materials include L-Asparagine, L-Lysine, L-Threonine, 4-Hydroxyphenylpropionic acid, and 4-Azidobenzoic acid. The reaction involves the protection of the carboxyl group of L-Asparagine and L-Threonine, followed by the coupling of L-Lysine with 4-Hydroxyphenylpropionic acid. The final product is obtained by deprotection of the carboxyl group and coupling of 4-Azidobenzoic acid with the amino group of L-Lysine.

Scientific Research Applications

N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide has been used in various scientific research applications. One of the primary applications is in the field of proteomics, where it is used as a chemical probe to study protein-protein interactions. This compound can selectively label proteins and identify their interaction partners, making it a powerful tool for studying complex protein networks.

properties

CAS RN

102604-64-8

Product Name

N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide

Molecular Formula

C30H39N9O8

Molecular Weight

653.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]butanediamide

InChI

InChI=1S/C30H39N9O8/c1-17(40)26(27(32)44)37-29(46)22(4-2-3-15-34-28(45)19-8-10-20(11-9-19)38-39-33)36-30(47)23(16-24(31)42)35-25(43)14-7-18-5-12-21(41)13-6-18/h5-6,8-13,17,22-23,26,40-41H,2-4,7,14-16H2,1H3,(H2,31,42)(H2,32,44)(H,34,45)(H,35,43)(H,36,47)(H,37,46)/t17-,22+,23+,26+/m1/s1

InChI Key

BRYYHCYDDZMVNH-GAVSWZITSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)[C@H](CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O

SMILES

CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O

Canonical SMILES

CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O

Other CAS RN

102604-64-8

sequence

YNXT

synonyms

N(alpha)-3-(4-hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide
N-HPP-Asp-Lys-AzB-Thr-NH2

Origin of Product

United States

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